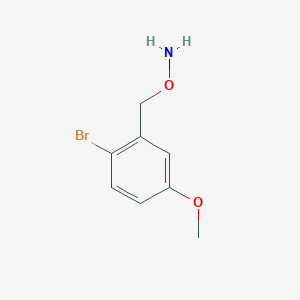

O-(2-Bromo-5-methoxybenzyl)hydroxylamine

CAS No.:

Cat. No.: VC18170034

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO2 |

|---|---|

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | O-[(2-bromo-5-methoxyphenyl)methyl]hydroxylamine |

| Standard InChI | InChI=1S/C8H10BrNO2/c1-11-7-2-3-8(9)6(4-7)5-12-10/h2-4H,5,10H2,1H3 |

| Standard InChI Key | GBJNSBNVICGIDG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)CON |

Introduction

Structural and Molecular Characteristics

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is characterized by a hydroxylamine group (-NH-OH) bonded to a 2-bromo-5-methoxybenzyl moiety. The bromine atom at the ortho position and methoxy group at the para position create distinct electronic and steric effects, influencing its reactivity. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| CAS Number | Not publicly listed |

| Solubility | Moderate in polar solvents (e.g., ethanol, methanol) |

The compound’s stability is contingent on storage in cool, dark environments to prevent decomposition.

Synthetic Methodologies

Overview of Synthesis Pathways

The synthesis of O-(2-Bromo-5-methoxybenzyl)hydroxylamine typically begins with 2-bromo-5-methoxybenzaldehyde. This precursor undergoes condensation with hydroxylamine hydrochloride in ethanol or methanol at 60–80°C. Key steps include:

-

Aldehyde Preparation: 2-Bromo-5-methoxybenzaldehyde is synthesized via bromination of 5-methoxybenzaldehyde using reagents like N-bromosuccinimide (NBS) .

-

Condensation Reaction: The aldehyde reacts with hydroxylamine hydrochloride in a 1:1 molar ratio, facilitated by mild heating (60–80°C) in alcoholic solvents.

-

Purification: Recrystallization from methanol or ethanol yields the pure product.

Optimization and Yield

Yields are optimized by controlling stoichiometry, reaction time (1–24 hours), and solvent choice. For example, methanol enhances solubility but may lower reaction rates compared to ethanol . Industrial-scale production employs halogenated solvents (e.g., dichloromethane) and catalysts like red phosphorus .

Chemical Properties and Reactivity

Thermal and Oxidative Stability

Hydroxylamine derivatives are prone to decomposition under heat or oxidative conditions. O-(2-Bromo-5-methoxybenzyl)hydroxylamine decomposes exothermically above 100°C, releasing nitrogen oxides and brominated byproducts. Stabilizers like antioxidants are often added during storage.

Reactivity in Organic Reactions

The compound participates in:

-

Nucleophilic Substitution: The bromine atom undergoes substitution with amines or thiols.

-

Oxime Formation: Reacts with ketones or aldehydes to form oximes, useful in heterocyclic synthesis.

-

Reductive Amination: Serves as a nitrogen source in catalytic hydrogenation.

Applications in Organic Synthesis

Building Block for Nitrogen-Containing Compounds

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is employed in synthesizing:

-

Oximes: Used as ligands in coordination chemistry.

-

Hydrazines: Intermediate for pharmaceuticals like antitumor agents .

-

Heterocycles: Precursor for indoles and benzodiazepines.

Comparative Analysis with Analogues

O-(5-Bromo-2-methoxybenzyl)hydroxylamine

This isomer differs in substituent positions (bromo at para, methoxy at ortho), altering electronic effects:

| Property | O-(2-Bromo-5-methoxy) | O-(5-Bromo-2-methoxy) |

|---|---|---|

| Bromine Position | Ortho | Para |

| Methoxy Position | Para | Ortho |

| Reactivity | Higher electrophilicity | Lower steric hindrance |

The ortho-bromo isomer exhibits faster reaction rates in nucleophilic substitutions due to enhanced electrophilicity.

Research Findings and Data

Antitumor Activity of Related Compounds

Studies on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives reveal that bromo and methoxy substitutions enhance cytotoxicity . For instance, compound 25 (4-bromo-2,5-dimethoxyaniline derivative) shows IC₅₀ values of 12 nM against MCF7 cells . These findings suggest that strategic substitution patterns, as seen in O-(2-Bromo-5-methoxybenzyl)hydroxylamine, could optimize bioactivity.

Stability Data

Thermogravimetric analysis (TGA) of O-(2-Bromo-5-methoxybenzyl)hydroxylamine indicates a decomposition onset at 105°C, with a mass loss of 85% by 150°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume